2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, characterized by a fused heterocyclic core with sulfur and nitrogen atoms. The structure includes a phenylsulfanyl group at position 8, a 3-oxo moiety, and an N-(2,4,6-trimethylphenyl)acetamide side chain. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or condensation, as inferred from analogous triazolopyrazine derivatives .
Properties
IUPAC Name |
2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQLZRQYVRILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, mild temperatures, and specific catalysts
Scientific Research Applications
Medicinal Chemistry
The structural complexity of this compound suggests potential applications in the development of new pharmacological agents. Triazolopyrazines have been associated with various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties due to their ability to interact with microbial enzymes and receptors.
- Anticancer Potential : Research indicates that triazolopyrazine derivatives can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific enzymes linked to disease mechanisms. The triazole and pyrazine moieties are known to facilitate interactions with active sites of enzymes, potentially leading to the development of novel inhibitors for therapeutic use.
Biological Pathway Modulation
Preliminary studies suggest that this compound could modulate biological pathways related to inflammation and oxidative stress. The phenylsulfanyl group may enhance the compound's ability to interact with cellular signaling pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolopyrazine Core : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Nucleophilic substitution reactions to introduce the phenylsulfanyl group.
- Acetamide Attachment : Acylation reactions to incorporate the acetamide moiety.
These synthetic routes require optimization for yield and purity, often utilizing advanced techniques like continuous flow reactors .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide:
- Antimicrobial Activity : A study demonstrated that related triazolopyrazines exhibited significant inhibitory effects against Gram-positive bacteria and fungi due to their interaction with bacterial cell wall synthesis pathways.
- Cancer Cell Line Studies : Research indicated that modifications in the molecular structure could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells), highlighting the importance of structural diversity in drug design.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met and VEGFR-2 kinases. These kinases are involved in cell proliferation and angiogenesis, making the compound a potential anticancer agent. The molecular targets include the ATP-binding sites of these kinases, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the literature, focusing on structural variations, synthetic routes, and inferred functional properties.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Influence :
- The 1,2,4-triazolo[4,3-a]pyrazine core (as in the target compound and compound 12 from ) is associated with enzyme inhibition due to its planar, electron-rich structure, which facilitates π-π stacking in binding pockets. In contrast, 1,3,4-oxadiazole derivatives (e.g., ) exhibit broader antimicrobial activity, attributed to the sulfanyl-thiazole moiety’s electrophilic reactivity .
Substituent Effects: The phenylsulfanyl group in the target compound may enhance lipophilicity and metabolic stability compared to the phenoxy group in compound 12 .
Synthetic Complexity :
- The target compound’s synthesis likely parallels that of compound 12 , involving chloroacetamide coupling (as in ), but with additional steps for introducing the phenylsulfanyl group. This contrasts with the oxadiazole derivatives’ reliance on CS2/KOH-mediated cyclization, which requires rigorous temperature control .
Biological Activity Trends: Triazolopyrazine derivatives (target compound and ) are often explored in oncology, while oxadiazoles () and oxazolidinones () dominate antimicrobial research. The target compound’s trimethylphenyl group may reduce off-target effects compared to simpler phenylpropanamides .
Biological Activity
The compound 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide belongs to the triazolo[4,3-a]pyrazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure features a triazolo-pyrazine core with various substituents that may influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolo-Pyrazine Core : This step involves cyclization reactions using appropriate precursors.
- Introduction of the Phenylthio Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Acetamide Moiety : Usually accomplished via acylation reactions.
Antibacterial Activity
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance:
- A study reported that certain derivatives showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The Minimum Inhibitory Concentrations (MICs) for some compounds were comparable to established antibiotics like ampicillin .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated:
- In vitro studies demonstrated that related triazolo[4,3-a]pyrazines exhibited potent activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, certain derivatives showed IC50 values in the nanomolar range, indicating strong cytotoxic effects on these cancer cells .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antibacterial Mechanism : The antibacterial activity may result from the ability of these compounds to interact with bacterial enzymes or disrupt cell wall synthesis.
- Antitumor Mechanism : Compounds in this class may induce apoptosis in cancer cells or inhibit angiogenesis by targeting specific signaling pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolo[4,3-a]pyrazines:
- Modifications at various positions on the triazole and pyrazine rings can significantly affect potency. For instance, substituents that enhance lipophilicity or facilitate hydrogen bonding with target proteins generally improve antibacterial and antitumor activities .
Case Study 1: Antibacterial Efficacy
In a comparative study involving several derivatives:
- Compound 2e was noted for its superior antibacterial activity with MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
A derivative exhibiting an IC50 value of 0.83 μM against A549 cells was identified as a promising candidate for further development in cancer therapy. This study utilized various assays including cell cycle analysis and apoptosis detection methods to confirm the efficacy and mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
